REACTION_CXSMILES
|
[CH:1]1([CH2:7][O:8][C:9]2[C:10]3[N:11]([C:15]([C:19]([O:21]CC)=[O:20])=[C:16]([CH3:18])[N:17]=3)[CH:12]=[CH:13][CH:14]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].Cl>O1CCOCC1>[CH:1]1([CH2:7][O:8][C:9]2[C:10]3[N:11]([C:15]([C:19]([OH:21])=[O:20])=[C:16]([CH3:18])[N:17]=3)[CH:12]=[CH:13][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|
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Name
|
ethyl 8-(cyclohexylmethoxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Quantity
|
50 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)COC=1C=2N(C=CC1)C(=C(N2)C)C(=O)OCC
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
|
790 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
316 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated to about ⅕ of the total volume
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Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water and tert-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)COC=1C=2N(C=CC1)C(=C(N2)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |